molecular formula C10H20ClN B6597641 decahydronaphthalen-2-amine hydrochloride CAS No. 93226-50-7

decahydronaphthalen-2-amine hydrochloride

Cat. No.: B6597641
CAS No.: 93226-50-7
M. Wt: 189.72 g/mol
InChI Key: KZZOAMUUSWYZAP-UHFFFAOYSA-N
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Description

Decahydronaphthalen-2-amine hydrochloride is a chemical compound with the molecular formula C10H19N·HCl It is a derivative of decahydronaphthalene, which is a saturated bicyclic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of decahydronaphthalen-2-amine hydrochloride typically involves the hydrogenation of naphthalene to produce decahydronaphthalene, followed by amination and subsequent conversion to the hydrochloride salt. The hydrogenation process requires a catalyst such as palladium or platinum under high pressure and temperature conditions. The amination step involves the reaction of decahydronaphthalene with ammonia or an amine source in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient hydrogenation and amination. The final product is purified through crystallization or distillation to obtain high purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: The compound can be reduced to form various reduced amine derivatives.

    Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

Decahydronaphthalen-2-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of decahydronaphthalen-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Decahydronaphthalene: The parent hydrocarbon from which decahydronaphthalen-2-amine hydrochloride is derived.

    Naphthalene: The aromatic precursor to decahydronaphthalene.

    Aminonaphthalenes: Compounds with similar amine functional groups attached to naphthalene or its derivatives.

Uniqueness: this compound is unique due to its saturated bicyclic structure combined with an amine functional group. This combination imparts specific chemical properties and reactivity that distinguish it from other related compounds.

Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c11-10-6-5-8-3-1-2-4-9(8)7-10;/h8-10H,1-7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZOAMUUSWYZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CC(CCC2C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00918595
Record name Decahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00918595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93226-50-7
Record name NSC271580
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=271580
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Decahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00918595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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